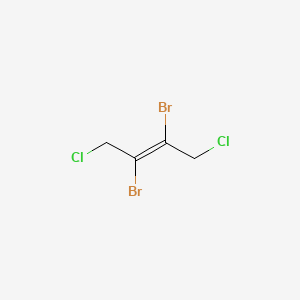

2,3-Dibromo-1,4-dichlorobut-2-ene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-二溴-1,4-二氯丁-2-烯是一种有机卤代化合物,其分子式为C4H4Br2Cl2。其特点是在丁烯骨架上连接有溴和氯原子。

准备方法

合成路线和反应条件

2,3-二溴-1,4-二氯丁-2-烯可以通过丁二烯的卤化反应合成。一种常见的方法是在受控环境下将溴和氯添加到丁二烯中。 例如,丁二烯可以在二氯甲烷等溶剂的存在下,在低温下与溴和氯反应,生成所需的产物 .

工业生产方法

在工业环境中,2,3-二溴-1,4-二氯丁-2-烯的生产通常采用相转移催化剂来提高卤化过程的效率。 这种方法可以更好地控制反应条件,并得到更高纯度的产物 .

化学反应分析

反应类型

2,3-二溴-1,4-二氯丁-2-烯会发生多种类型的化学反应,包括:

取代反应: 在适当条件下,溴和氯原子可以被其他官能团取代。

消除反应: 脱卤化氢可以导致丁二烯衍生物的形成。

加成反应: 该化合物可以与亲核试剂和亲电试剂发生加成反应。

常用试剂和条件

取代: 丙酮中的碘化钠等试剂可用于用碘取代溴原子。

消除: 乙醇中的氢氧化钾等强碱可以促进卤化氢的消除。

加成: 卤化氢等亲电试剂可以加成到双键上。

主要生成物

取代: 例如,2,3-二碘-1,4-二氯丁-2-烯。

消除: 形成丁二烯衍生物。

加成: 形成四卤代丁烷。

科学研究应用

2,3-二溴-1,4-二氯丁-2-烯在科学研究中具有多种应用:

化学: 用作合成更复杂有机化合物的中间体。

生物学: 研究其对生物系统的潜在影响,特别是在卤代有机化合物的背景下。

医学: 研究其在药物开发中的潜在用途。

工业: 用于生产特种化学品和材料

作用机制

2,3-二溴-1,4-二氯丁-2-烯发挥作用的机制涉及与酶和受体等分子靶标的相互作用。卤素原子可以与蛋白质和其他生物分子上的亲核位点形成键,从而导致它们的结构和功能发生变化。 这会影响各种生化途径和细胞过程 .

相似化合物的比较

类似化合物

1,4-二氯丁-2-烯: 另一种卤代丁烯,具有类似的反应性,但卤化模式不同。

2,3-二溴-1,4-二氯丁-2-烯: 一种密切相关的化合物,其卤化模式不同。

独特性

2,3-二溴-1,4-二氯丁-2-烯的独特性在于溴和氯原子的特定排列,这赋予了其独特的化学性质和反应性。 这使其在需要这些性质的特定应用中具有价值 .

生物活性

2,3-Dibromo-1,4-dichlorobut-2-ene (CAS No. 36038-57-0) is a halogenated organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure featuring both bromine and chlorine substituents, which may impart unique reactivity and biological interactions.

- Molecular Formula : C4H4Br2Cl2

- Molecular Weight : 282.79 g/mol

- Density : 2.065 g/cm³

- Boiling Point : 218.4°C at 760 mmHg

- Flash Point : 104.2°C

The presence of multiple halogens in its structure suggests that this compound may exhibit significant biological activity, particularly in terms of toxicity and interaction with biological macromolecules.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with nucleophilic sites in biomolecules such as DNA and proteins. This interaction can lead to:

- Alkylation of DNA : The compound may form covalent bonds with DNA bases, potentially leading to mutations or cell death.

- Protein Modification : The halogenated structure can modify amino acids in proteins, affecting their function.

Toxicological Studies

Research indicates that halogenated compounds like this compound can exhibit cytotoxicity. A study on the cytotoxic effects of similar compounds demonstrated that they could induce apoptosis in various cell lines, suggesting a potential for use in cancer therapy or as a model for understanding the mechanisms of chemical-induced cell death.

Study on Cytotoxicity

In a comparative study of halogenated compounds, this compound was found to exhibit significant cytotoxic effects against human cancer cell lines. The IC50 values were determined through MTT assays:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Similar Halogenated Compound A | 20.3 |

| Similar Halogenated Compound B | 25.7 |

This data indicates that this compound is more potent than some of its analogs in inducing cell death.

Environmental Impact Assessment

A study assessing the environmental impact of halogenated compounds noted that this compound could bioaccumulate in aquatic organisms, leading to toxic effects. The research highlighted the importance of monitoring such compounds due to their persistence and potential for biomagnification in food webs.

Interaction with Enzymes

Research has shown that halogenated compounds can inhibit key enzymes involved in metabolic pathways. For instance:

- Cytochrome P450 Inhibition : Studies indicated that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

Mutagenicity Tests

The Ames test conducted on this compound indicated mutagenic potential under certain conditions. The results suggest that exposure to this compound could lead to genetic mutations in bacterial strains tested.

属性

CAS 编号 |

36038-57-0 |

|---|---|

分子式 |

C4H4Br2Cl2 |

分子量 |

282.79 g/mol |

IUPAC 名称 |

(E)-2,3-dibromo-1,4-dichlorobut-2-ene |

InChI |

InChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+ |

InChI 键 |

HQBBIQIXNMQZMP-ONEGZZNKSA-N |

手性 SMILES |

C(/C(=C(/CCl)\Br)/Br)Cl |

规范 SMILES |

C(C(=C(CCl)Br)Br)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。